molecular formula C13H15NO4 B255171 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

Katalognummer B255171
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: XKFPOICHSTXLIF-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a complex and debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical trials and has the potential to provide a new treatment option for patients suffering from neuropathic pain.

Wirkmechanismus

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system. By blocking the AT2R, this compound reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and is metabolized by the liver. This compound has a half-life of approximately 5 hours and is excreted in the urine. There have been no reports of significant adverse effects associated with the use of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid for lab experiments include its high purity and stability, making it suitable for use in a wide range of assays and studies. The limitations of this compound include its specificity for the AT2R, which may limit its use in studies of other pain pathways.

Zukünftige Richtungen

There are several future directions for the development and use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the exploration of combination therapies that may enhance the efficacy of this compound. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of this compound in patients with neuropathic pain.
Conclusion:
This compound is a promising new drug for the treatment of neuropathic pain. Its mechanism of action, safety profile, and efficacy make it a promising option for patients suffering from this debilitating condition. Further research is needed to fully understand the potential of this compound and to identify ways to optimize its use in the treatment of neuropathic pain.

Synthesemethoden

The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-methyl-4-oxo-2-butenoic acid with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further development and testing.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for the treatment of neuropathic pain. Preclinical studies have shown that this compound is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of this compound in reducing pain intensity and improving quality of life in patients with neuropathic pain.

Eigenschaften

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

(E)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8+

InChI-Schlüssel

XKFPOICHSTXLIF-CMDGGOBGSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C(=O)O)/C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.